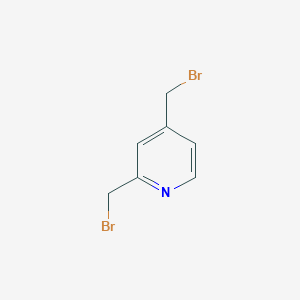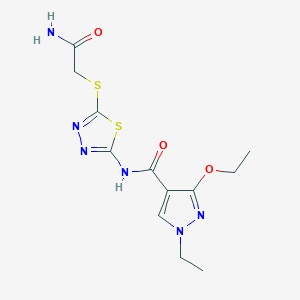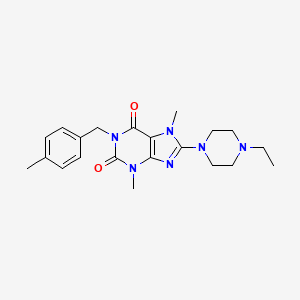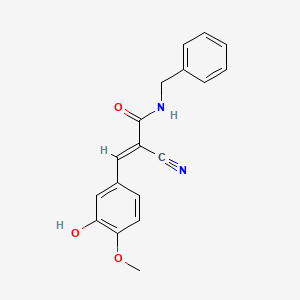
2,4-Bis(bromomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Bis(bromomethyl)pyridine” is a chemical compound with the empirical formula C7H7Br2N . It is a type of halogenated heterocycle . The molecules of this compound are arranged into stacks along the c-axis .
Synthesis Analysis
The synthesis of “2,4-Bis(bromomethyl)pyridine” involves various chemical reactions . It has been used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2) N(pyridyl)-donor macrocycles .Molecular Structure Analysis
The molecular structure of “2,4-Bis(bromomethyl)pyridine” contains a total of 17 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
“2,4-Bis(bromomethyl)pyridine” participates in various chemical reactions. It has been used in the synthesis of dicationic imidazolium-linked cyclophane . It also reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
“2,4-Bis(bromomethyl)pyridine” is a white powder . It has a molecular weight of 264.95 g/mol . The compound is heat and moisture sensitive . It has a partition coefficient (log Pow) of 1.931 .Applications De Recherche Scientifique
Synthesis of Chemosensors
2,4-Bis(bromomethyl)pyridine: is instrumental in the synthesis of chemosensors, particularly those based on 7-nitrobenz-2-oxa-1,3-diazole (NBD). These chemosensors are designed for colorimetric and fluorescence detection, which can be crucial for identifying the presence of specific ions or molecules in a sample .
Preparation of Bipyridine Derivatives
This compound serves as a precursor in the preparation of bipyridine derivatives. Bipyridines are valuable for their strong coordination with metal centers, which is essential in fields like catalysis and material science. The synthesis involves cross-coupling reactions that are foundational in creating complex organic molecules .
Ligand Synthesis for Transition Metal Catalysis
2,4-Bis(bromomethyl)pyridine: is used to synthesize organic nitrogen ligands containing pyridine units. These ligands are significant in the basic research of transition metal catalysis methodologies, which are pivotal in industrial chemical processes .
Creation of Supramolecular Architectures
The compound’s ability to act as a building block for supramolecular structures is notable. Supramolecular chemistry focuses on the design and synthesis of complex entities that are larger than molecular assemblies through non-covalent bonding, which has implications in nanotechnology and materials science .
Development of Photosensitizers
In the field of photodynamic therapy and solar energy conversion, 2,4-Bis(bromomethyl)pyridine is utilized to develop photosensitizers. These are compounds that produce a chemical change in another substance in a photochemical process, which is a critical aspect of various medical and energy-related applications .
Synthesis of Biologically Active Molecules
Lastly, this compound is used in synthesizing biologically active molecules. These molecules have implications in pharmaceuticals and biochemistry, where they can interact with biological systems to produce a response, such as therapeutic effects or diagnostic imaging .
Safety And Hazards
“2,4-Bis(bromomethyl)pyridine” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .
Propriétés
IUPAC Name |
2,4-bis(bromomethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVZCUSNRPOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(bromomethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)


![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)
